molecular formula C21H22F3NO2 B6574609 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide CAS No. 1091396-80-3

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6574609
CAS No.: 1091396-80-3
M. Wt: 377.4 g/mol
InChI Key: ASILQJHUQVXTKH-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide, also known as N-CPT-2-TFMA, is a novel compound with a wide range of applications in scientific research. It is a synthetic molecule composed of an aromatic ring, a cyclopentylmethyl group, and a trifluoromethyl group. The compound has been studied for its potential applications in drug development, organic synthesis, and biochemistry.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide has been studied for its potential applications in drug development, organic synthesis, and biochemistry. In drug development, the compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain function. Inhibitors of AChE are potential therapeutic agents for the treatment of Alzheimer’s disease and other neurological disorders. In organic synthesis, this compound has been studied as a potential catalyst for the synthesis of various organic compounds. In biochemistry, the compound has been studied for its potential to act as a fluorescent probe for the detection of various biological molecules.

Mechanism of Action

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain function. This compound binds to the active site of AChE, blocking the enzyme’s activity and preventing the breakdown of acetylcholine. This inhibition of AChE has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). Inhibition of AChE has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. Inhibition of AChE leads to increased levels of acetylcholine in the brain, which can improve memory and cognitive function. In addition, this compound has been studied for its potential to act as a fluorescent probe for the detection of various biological molecules.

Advantages and Limitations for Lab Experiments

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a stable compound, with a long shelf life, and is relatively easy to synthesize. In addition, the compound can be used as a fluorescent probe for the detection of various biological molecules. However, the compound has some drawbacks. It is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions. In addition, the compound is expensive and can be difficult to obtain.

Future Directions

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide has potential applications in drug development, organic synthesis, and biochemistry. In drug development, the compound has potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which could be used in the treatment of Alzheimer’s disease and other neurological disorders. In organic synthesis, this compound has potential as a catalyst for the synthesis of various organic compounds. In biochemistry, the compound has potential as a fluorescent probe for the detection of various biological molecules. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for other diseases and disorders, as well as its potential applications in other fields of science and technology.

Synthesis Methods

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(4-methoxyphenyl)cyclopentanone with trifluoromethyl iodide in the presence of a base. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography. Other methods of synthesis include the reaction of 1-(4-methoxyphenyl)cyclopentanone with trifluoromethyl bromide, trifluoromethyl sulfonate, and trifluoromethyl tosylate.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c1-27-16-10-8-15(9-11-16)20(12-4-5-13-20)14-25-19(26)17-6-2-3-7-18(17)21(22,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILQJHUQVXTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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